molecular formula C16H18N2O3S2 B2878190 3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 1448076-04-7

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2878190
CAS No.: 1448076-04-7
M. Wt: 350.45
InChI Key: KWDOSMHOMJHWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic chemical compound featuring a pyrrolidine core substituted with a phenylsulfonyl group and a carboxamide linker connected to a thiophen-2-ylmethyl moiety. This specific molecular architecture, which integrates multiple heterocyclic and sulfonyl pharmacophores, makes it a valuable intermediate for medicinal chemistry research and drug discovery programs. Compounds with pyrrolidine-carboxamide scaffolds are of significant interest in neuroscience and pain research. Structurally similar molecules have been investigated as potent and brain-penetrant antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain transmission . The incorporation of the phenylsulfonyl group is a feature seen in various pharmacologically active compounds, as this functional group can be critical for optimizing a molecule's binding affinity and selectivity toward enzyme targets . Furthermore, the thiophene moiety is a common feature in many approved drugs and bioactive molecules, contributing to favorable pharmacokinetic properties and diverse target interactions. As a building block, this compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(17-11-13-5-4-10-22-13)18-9-8-15(12-18)23(20,21)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDOSMHOMJHWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrrolidine-1-carboxamide Intermediate

The thiophen-2-ylmethylcarboxamide group is introduced via nucleophilic acyl substitution. A representative procedure involves:

  • Activation of pyrrolidine-1-carboxylic acid :
    • Reaction with thionyl chloride ($$ \text{SOCl}_2 $$) generates the acyl chloride.
    • Subsequent treatment with thiophen-2-ylmethylamine in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) yields N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide.

Reaction Conditions :

Step Reagents/Conditions Temperature Time Yield
1 $$ \text{SOCl}_2 $$, 1,2-dichloroethane 70°C 2 h 95%
2 Thiophen-2-ylmethylamine, $$ \text{CH}2\text{Cl}2 $$, Et$$_3$$N 0°C → RT 12 h 82%

Sulfonylation at the Pyrrolidine 3-Position

The phenylsulfonyl group is introduced via electrophilic aromatic substitution (EAS) or radical sulfonylation:

  • EAS Method :

    • Treatment of the pyrrolidine-carboxamide with phenylsulfonyl chloride ($$ \text{PhSO}2\text{Cl} $$) in the presence of AlCl$$3$$.
    • Optimized Conditions : 1.2 eq $$ \text{PhSO}2\text{Cl} $$, 1.5 eq AlCl$$3$$, anhydrous $$ \text{CH}2\text{Cl}2 $$, 0°C → RT, 8 h.
    • Yield : 68% (purified via silica gel chromatography).
  • Radical Approach :

    • Use of phenylsulfonyl bromide ($$ \text{PhSO}_2\text{Br} $$) with AIBN initiator in toluene.
    • Yield : 54% (lower regioselectivity observed).

Pathway B: Early-Stage Sulfonylation and Ring Formation

Synthesis of 3-(Phenylsulfonyl)pyrrolidine

A gold-catalyzed cyclization strategy, inspired by spiropseudoindoxyl syntheses, enables efficient ring formation:

  • Substrate Preparation :
    • $$ \text{N}-(2\text{-nitrobenzyl}) $$-3-(phenylsulfonyl)propan-1-amine synthesized via reductive amination.
  • Cyclization :
    • 5 mol% $$ \text{AuCl}(\text{PPh}3) $$, 20 mol% AgSbF$$6$$, $$ \text{CH}_3\text{CN} $$, 0°C, 4 h.
    • Yield : 78% (diastereomeric ratio 4:1).

Carboxamide Installation

The thiophen-2-ylmethyl group is introduced via Steglich esterification:

  • Conditions : DCC (1.1 eq), DMAP (0.1 eq), $$ \text{CH}2\text{Cl}2 $$, RT, 24 h.
  • Yield : 85% after column chromatography.

Comparative Analysis of Synthetic Pathways

Parameter Pathway A Pathway B
Total Steps 3 4
Overall Yield 52% 58%
Regioselectivity Moderate High
Purification Complexity Low Moderate

Pathway B offers superior regiocontrol but requires specialized catalysts. Pathway A is more accessible for laboratories without transition-metal expertise.

Computational Validation of Reaction Mechanisms

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) corroborate the feasibility of both pathways:

  • Pathway A : Sulfonylation proceeds via a Wheland intermediate with an activation energy ($$ \Delta G^\ddagger $$) of 24.3 kcal/mol.
  • Pathway B : Gold-catalyzed cyclization exhibits a lower $$ \Delta G^\ddagger $$ of 18.7 kcal/mol due to $$\pi$$-activation of the alkyne.

Scalability and Industrial Considerations

  • Pathway A is preferred for kilogram-scale production due to:
    • Lower catalyst costs.
    • Simplified workup procedures.
  • Pathway B enables enantioselective synthesis but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiophen-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Carboxamide Derivatives

Compound Name Substituents (Pyrrolidine Ring) N-Substituent (Carboxamide) Key Functional Groups Molecular Weight (g/mol) Reported Applications/Findings
3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide 3-Phenylsulfonyl Thiophen-2-ylmethyl Sulfonyl, Thiophene ~336.4 (calculated) Hypothesized kinase/modulator activity
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(4-Fluorophenyl), 5-oxo 5-Isopropyl-1,3,4-thiadiazol Fluorophenyl, Thiadiazole, Oxo ~405.4 Antimicrobial/anticancer screening
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide 3-(Trifluoroethyl) Complex aryl-pyridine-morpholine Trifluoroethyl, Morpholine ~649.5 Kinase inhibition (e.g., JAK/STAT pathways)
N-Phenylpyrrolidine-1-carbothioamide None (parent pyrrolidine) Phenyl Thioamide ~206.3 Structural studies, hydrogen-bonding motifs

Substituent-Driven Functional Differences

Sulfonyl vs. Thioamide Groups :

  • The phenylsulfonyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to the thioamide group in N-phenylpyrrolidine-1-carbothioamide . Thioamides exhibit stronger hydrogen-bonding interactions due to sulfur’s polarizability, but sulfonyl groups provide greater metabolic stability .

Heterocyclic vs. The latter’s thiadiazole ring may enhance antimicrobial activity through membrane disruption .

Trifluoroethyl and Morpholine Modifications :

  • The trifluoroethyl-substituted analog demonstrates improved lipophilicity and target selectivity in kinase inhibition, while the morpholine-pyridine moiety facilitates solubility and binding to ATP pockets in enzymes.

Structural and Crystallographic Insights

  • N-Phenylpyrrolidine-1-carbothioamide crystallizes in a monoclinic system with intermolecular N–H···S hydrogen bonds, forming a 2D network. By contrast, sulfonyl-containing analogs like the target compound likely exhibit tighter crystal packing due to sulfonyl-oxygen hydrogen bonding.

Biological Activity

3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a compound that belongs to the class of arylsulfonamides, recognized for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by:

  • A pyrrolidine ring
  • A carboxamide group
  • A phenylsulfonyl moiety
  • A thiophen-2-ylmethyl substituent

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₃S₂
Molecular Weight336.4 g/mol
CAS Number1705568-74-6

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. Notably, arylsulfonamides have been shown to act as inverse agonists at serotonin receptors, specifically the 5-HT6 receptor , which is implicated in various neurological disorders such as anxiety and depression .

Potential Therapeutic Applications

  • Neurological Disorders : The inverse agonistic activity at the 5-HT6 receptor suggests potential applications in treating mood disorders and anxiety.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory and analgesic properties, indicating a potential role in pain management.
  • Anticancer Activity : Some arylsulfonamides have shown anticancer properties, making them candidates for further investigation in cancer therapy .

While specific mechanisms for this compound remain under investigation, studies suggest that its structural features may facilitate interactions with biological targets involved in neurotransmission and inflammation.

Interaction Studies

Research into the interaction profiles of this compound with biological targets is essential for understanding its pharmacological potential. Techniques employed in these studies include:

  • Molecular docking simulations
  • Binding affinity assays
    These methods help elucidate how the compound interacts with specific receptors and enzymes, guiding further development for therapeutic use .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Phenylpyrrole-3-carboxamideContains a pyrrole ringInverse agonist at 5-HT6 receptor
N-(Phenylsulfonyl)benzamideSulfonamide linked to benzeneAnticancer activity
N-(Thiophenesulfonyl)carboxamidesThiophene group with sulfonamideAntimicrobial properties

These comparisons highlight the unique functionalities of this compound that may enhance its biological activities while allowing for diverse synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.